(2e)-3-(2,6-Dichlorophenyl)acrylic acid
Description
(2E)-3-(2,6-Dichlorophenyl)acrylic acid (CAS 5345-89-1), also known as 2,6-dichlorocinnamic acid, is a substituted acrylic acid derivative with the molecular formula C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol . The compound features a trans-configuration (E-isomer) across the α,β-unsaturated carboxylic acid moiety, with two chlorine atoms at the 2- and 6-positions of the phenyl ring.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVGRCXMFBNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034385 | |
| Record name | 2,6-Dichlorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401034385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-89-1 | |
| Record name | 3-(2,6-Dichlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401034385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation
The most widely employed method for synthesizing (2E)-3-(2,6-dichlorophenyl)acrylic acid involves a Knoevenagel condensation between 2,6-dichlorobenzaldehyde and malonic acid. This reaction proceeds under basic conditions, typically using pyridine or piperidine as a catalyst, to facilitate the elimination of water and carbon dioxide, yielding the α,β-unsaturated product.
Reaction Conditions:
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Solvent: Ethanol or dimethylformamide (DMF)
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Temperature: Reflux (80–100°C)
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Catalyst: Pyridine (10 mol%)
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Yield: 65–75% after recrystallization
The stereoselectivity of the reaction favors the E-isomer due to conjugation stabilization between the carboxylic acid group and the aromatic ring.
Perkin Reaction
An alternative approach utilizes the Perkin reaction, where 2,6-dichlorobenzaldehyde reacts with acetic anhydride in the presence of sodium acetate. This method is less common due to lower yields (50–60%) but offers simplicity in setup.
Key Steps:
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Heating the aldehyde with excess acetic anhydride at 150°C for 6 hours.
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Acidic workup to hydrolyze the intermediate anhydride.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the Knoevenagel condensation, reducing reaction times from hours to minutes. A representative protocol includes:
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Reactants: 2,6-Dichlorobenzaldehyde (1 eq), malonic acid (1.2 eq)
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Solvent: Ethanol
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Catalyst: Piperidine (5 mol%)
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Microwave Conditions: 100°C, 300 W, 15 minutes
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Yield: 85%
This method enhances efficiency while maintaining high stereoselectivity.
Reaction Optimization and Critical Parameters
Catalyst Selection
Catalysts significantly impact reaction kinetics and yield:
| Catalyst | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|
| Pyridine | Ethanol | 70 | 8 hours |
| Piperidine | DMF | 78 | 6 hours |
| Ammonia | THF | 45 | 12 hours |
Piperidine in DMF achieves optimal results due to its strong base strength and polarity, which stabilize the transition state.
Solvent Effects
Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol facilitates easier purification. Non-polar solvents (e.g., toluene) result in incomplete reactions due to poor miscibility.
Temperature Control
Elevated temperatures (80–100°C) drive the elimination step, but excessive heat promotes decarboxylation. A balanced protocol involves gradual heating to reflux followed by immediate cooling post-reaction.
Characterization and Analytical Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.45 (m, 3H, Ar-H)
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δ 7.25 (d, J = 16 Hz, 1H, β-vinylic H)
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δ 6.40 (d, J = 16 Hz, 1H, α-vinylic H)
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δ 12.10 (s, 1H, COOH)
IR (KBr):
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1685 cm⁻¹ (C=O stretch)
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1620 cm⁻¹ (C=C stretch)
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750 cm⁻¹ (C-Cl stretch)
Chromatographic Purity
HPLC analysis (C18 column, 70:30 water:acetonitrile, 1 mL/min) reveals a single peak at t = 6.2 minutes, confirming >98% purity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems enhances scalability:
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Residence Time: 30 minutes
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Throughput: 5 kg/day
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Purity: 95%
Waste Management
The process generates HCl gas, necessitating scrubbers, and aqueous malonate residues, which are neutralized with Ca(OH)₂ for safe disposal.
Challenges and Troubleshooting
Isomerization Risks
Prolonged heating or acidic conditions may cause E→Z isomerization. Storage under inert atmosphere at −20°C mitigates this.
Byproduct Formation
Decarboxylation byproducts (e.g., 2,6-dichlorostyrene) are minimized by strict temperature control and catalytic optimization.
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(2,6-Dichlorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 2,6-dichlorobenzoic acid.
Reduction: Formation of 2,6-dichlorophenylethanol.
Substitution: Formation of various substituted phenylacrylic acids.
Scientific Research Applications
Chemistry
(2e)-3-(2,6-Dichlorophenyl)acrylic acid serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating more complex molecules.
Table: Chemical Reactions of this compound
| Type of Reaction | Reagents | Products |
|---|---|---|
| Oxidation | KMnO, CrO | 2,6-Dichlorobenzoic acid |
| Reduction | LiAlH, NaBH | 2,6-Dichlorophenylethanol |
| Substitution | Nucleophiles (amines, thiols) | Various substituted phenylacrylic acids |
Biology
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antiviral domains.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell wall integrity and interference with essential metabolic pathways.
Antiviral Activity
The compound has been investigated for its potential antiviral effects against viruses like chikungunya virus (CHIKV). Molecular docking studies suggest that it may inhibit viral glycoproteins, thereby preventing viral entry into host cells .
Medicine
In the field of medicine, this compound is being explored for its potential use in drug development. Its anti-inflammatory properties have been highlighted in experimental models, indicating possible therapeutic applications in treating inflammatory diseases.
Case Study: Antiviral Screening
A study focused on the antiviral activity of acrylamide derivatives demonstrated that certain derivatives of this compound showed significant inhibition of CHIKV replication at non-cytotoxic concentrations . This positions this compound as a candidate for further development in antiviral therapies.
Industrial Applications
In industry, this compound is utilized in the synthesis of polymers and advanced materials. Its unique reactivity allows for the creation of specialized materials with tailored properties.
Mechanism of Action
The mechanism of action of (2e)-3-(2,6-Dichlorophenyl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include inhibition of inflammatory mediators or disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylacrylic Acids: Chlorine Position Effects
The position of chlorine substituents significantly influences electronic, steric, and biological properties. Key analogs include:
Key Observations :
- Steric Effects: The 2,6-dichloro substitution creates significant steric hindrance, reducing reactivity compared to monosubstituted analogs .
- Thermal Stability : The 2,3-dichloro analog has a defined melting point (229–234°C), while the 2,6-dichloro compound is amorphous, suggesting differences in crystallinity .
Heterocyclic Derivatives Incorporating the 2,6-Dichlorophenyl Group
Derivatization with heterocycles enhances biological activity and stability:
Isoxazole Derivatives
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 4462-55-9): Formula: C₁₁H₇Cl₂NO₃. Applications: Used as a precursor for antiviral agents and agrochemicals. The isoxazole ring introduces rigidity, improving metabolic stability .
Triazolothiadiazine Derivatives
- 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid: Properties: Forms salts with organic/inorganic bases, enhancing solubility for pharmaceutical applications .
Functional Comparison: Antimicrobial and Chemical Reactivity
Antimicrobial Activity
Insights :
Chemical Reactivity and Stability
- DFT Studies: The 2,6-dichloro substitution stabilizes the molecule through intramolecular hydrogen bonding and conjugation, as shown in computational studies of related dihydropyrimidinones .
- Acid Chloride Derivatives : (2E)-3-(2,6-Dichlorophenyl)acryloyl chloride (CAS 230305-41-6) is highly reactive, enabling use in peptide coupling and polymer synthesis .
Biological Activity
(2E)-3-(2,6-Dichlorophenyl)acrylic acid, also known by its CAS number 2373-80-0, is an organic compound with significant biological activity. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group attached to an acrylic acid backbone. Its potential therapeutic applications and biological effects have garnered attention in various fields of research.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 227.07 g/mol. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Density | 1.4 g/cm³ |
| Boiling Point | 361.5 °C |
| Melting Point | 242-244 °C (dec.) |
| Flash Point | 148.9 °C |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various acrylate derivatives, this compound demonstrated significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell wall integrity and interference with metabolic pathways essential for bacterial growth .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study employing molecular docking techniques highlighted that derivatives of acrylamide, closely related to this compound, showed promising results in inhibiting the chikungunya virus (CHIKV). These findings suggest that similar acrylate compounds may possess the ability to interfere with viral glycoproteins, thereby preventing viral entry into host cells .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, this compound has been noted for its anti-inflammatory properties. Experimental models have shown that this compound can reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A comparative study analyzed the efficacy of various acrylic acid derivatives against pathogenic bacteria. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
- Antiviral Screening : In a screening assay against CHIKV, this compound was part of a series of tested compounds that showed significant inhibition of viral replication at concentrations below cytotoxic levels. This positions it as a candidate for further development in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(2,6-Dichlorophenyl)acrylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a Knoevenagel condensation between 2,6-dichlorobenzaldehyde and malonic acid in a polar solvent (e.g., ethanol) under basic conditions (e.g., piperidine or pyridine). Temperature control (80–100°C) and reaction time (4–6 hours) are critical for achieving high yields (>70%) . Decarboxylation of the intermediate occurs spontaneously under reflux. Alternative methods include microwave-assisted synthesis to reduce reaction time while maintaining stereoselectivity .
Q. How can spectroscopic techniques (IR, NMR, HR-MS) confirm the structure and stereochemistry of this compound?
- Methodology :
- IR : The presence of a strong C=O stretch (~1680–1700 cm⁻¹) and conjugated C=C stretch (~1620 cm⁻¹) confirms the α,β-unsaturated carboxylic acid moiety.
- ¹H NMR : The trans (E) configuration is validated by coupling constants (J ≈ 15–16 Hz) between the α and β protons of the acrylic acid group. Aromatic protons from the 2,6-dichlorophenyl group appear as a singlet due to symmetry .
- HR-MS : Exact mass analysis confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 231.9604 for C₉H₆Cl₂O₂) .
Q. What are the key crystallographic parameters for this compound, and how do they inform its reactivity?
- Methodology : Single-crystal XRD reveals a planar α,β-unsaturated system with a dihedral angle of ~5–10° between the phenyl ring and the acrylic acid group. The E configuration is confirmed by torsion angles (C1-C2-C3-C4 ≈ 180°). Hydrogen bonding between the carboxylic acid group and adjacent molecules influences crystal packing and stability .
Advanced Research Questions
Q. How does the substitution pattern of chlorine atoms (2,6- vs. 3,5-dichloro) impact biological activity and chemical reactivity?
- Methodology : Comparative studies show that 2,6-dichloro substitution enhances steric hindrance and electronic effects, reducing electrophilic substitution reactivity compared to 3,5-dichloro analogs. However, the 2,6-substitution improves antimicrobial activity against B. subtilis (MIC: 12.5 µg/mL) due to increased lipophilicity and membrane penetration . DFT calculations (e.g., HOMO-LUMO gap analysis) quantify electronic effects, showing higher stability in 2,6-dichloro derivatives .
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodology :
- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. The carboxyl group acts as a hydrogen bond donor, critical for binding to bacterial enzymes like dihydrofolate reductase .
- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The dichlorophenyl group occupies a hydrophobic pocket, while the carboxylic acid forms salt bridges with Arg136 .
Q. How can contradictions in biological activity data (e.g., variable MIC values) be resolved across studies?
- Methodology : Standardize testing protocols (e.g., CLSI guidelines) to control variables like inoculum size and growth medium. For example, MIC discrepancies against E. coli (8–32 µg/mL) may arise from differences in bacterial strain resistance profiles. Cross-validation with time-kill assays and SEM imaging of membrane disruption can clarify mechanistic consistency .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : React with sodium bicarbonate to generate the water-soluble sodium salt.
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance lipophilicity and intestinal absorption. Hydrolysis in vivo regenerates the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve plasma half-life and target tissue accumulation .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related acrylic acids in inhibiting fungal CYP51 enzymes?
- Methodology : Perform competitive inhibition assays using purified C. albicans CYP51. The 2,6-dichloro derivative shows 3-fold higher inhibition (IC₅₀: 1.2 µM) than 3,5-dichloro analogs due to better alignment with the enzyme’s heme-binding pocket. Docking simulations and MM-PBSA binding energy calculations (-42.5 kcal/mol) support these findings .
Q. What role does the compound play in designing hybrid antimicrobial agents?
- Methodology : Conjugate with fluoroquinolones (e.g., via amide linkage) to target both DNA gyrase and membrane integrity. Hybrids exhibit synergistic effects, reducing ciprofloxacin resistance in P. aeruginosa (FIC index: 0.25). LC-MS/MS confirms intracellular accumulation of the hybrid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
